molecular formula C8H12O B13810033 (Z,Z)-octa-3,5-dien-2-one

(Z,Z)-octa-3,5-dien-2-one

Cat. No.: B13810033
M. Wt: 124.18 g/mol
InChI Key: LWRKMRFJEUFXIB-RZSVFLSASA-N
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Description

(Z,Z)-octa-3,5-dien-2-one is an organic compound characterized by its unique structure featuring two conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-octa-3,5-dien-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, such as catalytic hydrogenation or dehydrogenation, to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-octa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to produce saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.

    Substitution: Grignard reagents in anhydrous ether at low temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alcohols or other substituted derivatives.

Scientific Research Applications

(Z,Z)-octa-3,5-dien-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (Z,Z)-octa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-octa-3,5-dien-2-one: Another isomer with different spatial arrangement of double bonds.

    Hexa-2,4-dien-1-one: A shorter chain analog with similar conjugated diene system.

    Deca-3,5-dien-2-one: A longer chain analog with extended carbon chain.

Uniqueness

(Z,Z)-octa-3,5-dien-2-one is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3Z,5Z)-octa-3,5-dien-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6-

InChI Key

LWRKMRFJEUFXIB-RZSVFLSASA-N

Isomeric SMILES

CC/C=C\C=C/C(=O)C

Canonical SMILES

CCC=CC=CC(=O)C

Origin of Product

United States

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